molecular formula C7H5FN4S2 B15255749 4-Amino-6-(3-fluorothiophen-2-yl)-1,3,5-triazine-2-thiol

4-Amino-6-(3-fluorothiophen-2-yl)-1,3,5-triazine-2-thiol

Cat. No.: B15255749
M. Wt: 228.3 g/mol
InChI Key: IIKUOBKSCWDPGT-UHFFFAOYSA-N
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Description

4-Amino-6-(3-fluorothiophen-2-yl)-1,3,5-triazine-2-thiol is a heterocyclic compound that belongs to the triazine family. This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms. The fluorothiophene moiety attached to the triazine ring adds unique properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(3-fluorothiophen-2-yl)-1,3,5-triazine-2-thiol typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, with amines under controlled conditions.

    Introduction of the Fluorothiophene Moiety: The fluorothiophene group can be introduced via nucleophilic substitution reactions, where a fluorothiophene derivative reacts with the triazine ring.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(3-fluorothiophen-2-yl)-1,3,5-triazine-2-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions to modify the triazine ring or the fluorothiophene moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the triazine ring or the fluorothiophene group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halides, amines, or thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups to the triazine ring or the fluorothiophene moiety.

Scientific Research Applications

4-Amino-6-(3-fluorothiophen-2-yl)-1,3,5-triazine-2-thiol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-6-(3-fluorothiophen-2-yl)-1,3,5-triazine-2-thiol involves its interaction with molecular targets such as enzymes or receptors. The triazine ring and the fluorothiophene moiety can interact with specific sites on the target molecules, leading to inhibition or activation of biological pathways. The thiol group can also form covalent bonds with target proteins, further modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-6-(2-thiophen-2-yl)-1,3,5-triazine-2-thiol: Similar structure but lacks the fluorine atom.

    4-Amino-6-(3-chlorothiophen-2-yl)-1,3,5-triazine-2-thiol: Similar structure but contains a chlorine atom instead of fluorine.

    4-Amino-6-(3-methylthiophen-2-yl)-1,3,5-triazine-2-thiol: Similar structure but contains a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 4-Amino-6-(3-fluorothiophen-2-yl)-1,3,5-triazine-2-thiol imparts unique properties such as increased lipophilicity and metabolic stability. This makes the compound more suitable for certain applications, particularly in medicinal chemistry where these properties can enhance the efficacy and bioavailability of pharmaceuticals.

Properties

Molecular Formula

C7H5FN4S2

Molecular Weight

228.3 g/mol

IUPAC Name

2-amino-6-(3-fluorothiophen-2-yl)-1H-1,3,5-triazine-4-thione

InChI

InChI=1S/C7H5FN4S2/c8-3-1-2-14-4(3)5-10-6(9)12-7(13)11-5/h1-2H,(H3,9,10,11,12,13)

InChI Key

IIKUOBKSCWDPGT-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1F)C2=NC(=S)N=C(N2)N

Origin of Product

United States

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